molecular formula C15H13ClN4O2S B11352845 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11352845
M. Wt: 348.8 g/mol
InChI Key: OOWDTEHHDPJDJC-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:

    Thiazole: It belongs to the azole heterocycles, characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom.

    Oxadiazole: This part of the compound consists of a five-membered ring containing two nitrogen and two oxygen atoms.

    Chlorophenyl group: The chlorinated phenyl moiety contributes to its overall structure.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary based on the reaction conditions.

Scientific Research Applications

    Antitumor and Cytotoxic Activity: Thiazoles have been explored for their cytotoxic effects on tumor cell lines. Further research could investigate this compound’s potential in cancer therapy.

    Antimicrobial Properties: Given its structural features, it might exhibit antimicrobial activity.

    Drug Development: Understanding its pharmacological properties could lead to novel drug candidates.

Mechanism of Action

Unfortunately, detailed information about the mechanism of action for this specific compound is scarce. further studies could elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to the compound’s uniqueness, exploring related thiazoles and oxadiazoles could provide insights.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C15H13ClN4O2S/c16-11-6-4-10(5-7-11)14-19-13(22-20-14)3-1-2-12(21)18-15-17-8-9-23-15/h4-9H,1-3H2,(H,17,18,21)

InChI Key

OOWDTEHHDPJDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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